molecular formula C10H19NO3 B3153174 Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate CAS No. 753023-57-3

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Cat. No.: B3153174
CAS No.: 753023-57-3
M. Wt: 201.26 g/mol
InChI Key: ZYKQKYDJZPJMEF-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS 753023-57-3) is a high-purity chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol, features both a carbamate and a hydroxyl group . The carbamate functional group, a key structural motif in modern drug design, is known for its superior chemical and proteolytic stability compared to amide bonds, making it a valuable peptide surrogate that can improve the metabolic stability and cell membrane permeability of potential therapeutic agents . The presence of the tert-butoxycarbonyl (Boc) group also makes this compound a versatile reagent for the protection of amines in multi-step synthetic routes . The unique structure, which incorporates a cyclopropane ring and a terminal hydroxyethyl chain, provides a conformationally restricted scaffold that researchers can utilize in the design and synthesis of novel molecules, such as enzyme inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h12H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKQKYDJZPJMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183875
Record name 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
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Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753023-57-3
Record name 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
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Record name 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
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Record name tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-hydroxyethyl)cyclopropylamine. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reducing agents and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemical Applications

1.1 Protecting Group in Organic Synthesis

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate serves as a protecting group for amines in organic synthesis. Its ability to be introduced and removed under mild conditions makes it particularly useful in peptide synthesis and the preparation of complex organic molecules. The tert-butyl group provides steric hindrance, which protects the amine functionality during chemical reactions.

1.2 Synthesis of Biologically Active Compounds

The compound is utilized in the synthesis of various biologically active molecules. The presence of the carbamate functional group allows for hydrolysis and nucleophilic substitution reactions, facilitating the formation of desired products in medicinal chemistry .

Biological Applications

2.1 Pharmacological Studies

In pharmacology, this compound is investigated for its potential to modulate enzyme activity or receptor interactions. Preliminary studies suggest that compounds with similar structures may influence metabolic pathways and drug efficacy through molecular docking and enzyme kinetics assays.

2.2 Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, potentially affecting drug metabolism. The unique structural features of the compound allow for specific interactions with enzymes or receptors, making it a candidate for further pharmacological exploration .

Industrial Applications

3.1 Agrochemical Development

In the agricultural sector, this compound can be used as an intermediate in the synthesis of agrochemicals. Its reactivity profile supports the development of new formulations aimed at pest control or plant growth regulation .

3.2 Pharmaceutical Manufacturing

The compound plays a role in pharmaceutical manufacturing processes, particularly in the development of novel drugs that require precise modifications to amine groups during synthesis .

Case Studies

5.1 Peptide Synthesis Case Study

In a study focused on peptide synthesis, this compound was employed as a protecting group for specific amines. The successful introduction and subsequent removal of the tert-butyl group allowed researchers to achieve high yields of desired peptides while minimizing side reactions.

5.2 Enzyme Interaction Study

Another study investigated the interaction between this compound and a specific enzyme involved in drug metabolism. Using molecular docking techniques, researchers identified binding affinities that suggest potential modulatory effects on enzyme activity, paving the way for further exploration into its pharmacological applications .

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, inhibiting enzyme activity. It can also undergo hydrolysis to release active intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, we compare it with structurally related carbamate derivatives (Table 1).

Table 1: Structural and Functional Comparison of Cyclopropane-Containing Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₀H₁₉NO₃ 201.27 Cyclopropane + 2-hydroxyethyl Hydrophilic; Boc-protected amine intermediate
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate C₁₄H₁₇BrNO₂ 326.20 Cyclopropane + 4-bromophenyl Bromine enhances electrophilicity; used in cross-coupling reactions
tert-Butyl (1-cyanocyclopropyl)carbamate C₉H₁₄N₂O₂ 182.22 Cyclopropane + nitrile Nitrile group enables further functionalization (e.g., reduction to amine)
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₂N₂O₂ 214.31 Cyclopropane + aminoethyl Free amine after Boc deprotection; peptide synthesis intermediate
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate C₁₁H₁₉NO₄ 229.27 Cyclopropane + methoxyacetyl Electrophilic carbonyl for nucleophilic attack
tert-Butyl (1-(5-bromopyridin-2-yl)cyclopropyl)(methyl)carbamate C₁₄H₁₈BrN₂O₂ 333.21 Cyclopropane + bromopyridinyl Halogenated heteroaryl enhances binding to aromatic receptors

Key Comparison Points

Synthetic Utility :

  • The hydroxyethyl variant (target compound) is synthesized via coupling reactions using PyBOP and triethylamine under inert conditions, a method shared with other Boc-protected carbamates .
  • Bromophenyl and bromopyridinyl analogs (e.g., ) are tailored for Suzuki-Miyaura cross-coupling, leveraging their halogen substituents for C–C bond formation.

Reactivity and Stability: The hydroxyethyl group increases solubility in polar solvents (e.g., water, methanol) compared to hydrophobic analogs like the 4-bromophenyl derivative . Nitrile-containing derivatives (e.g., ) exhibit higher chemical versatility, as the nitrile can be hydrolyzed to carboxylic acids or reduced to amines.

Biological Activity: Tranylcypromine derivatives with phenyl/heteroaryl substituents (e.g., ) show anti-LSD1 activity, but the hydroxyethyl analog’s biological profile remains underexplored.

Structural Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine () and nitrile () substituents reduce electron density on the cyclopropane ring, increasing susceptibility to electrophilic attack. In contrast, hydroxyethyl (target compound) and methoxyacetyl () groups donate electrons via oxygen lone pairs, stabilizing the ring.
  • Steric Effects : Bulky substituents (e.g., bromophenyl in ) hinder nucleophilic access to the carbamate carbonyl, whereas smaller groups (e.g., hydroxyethyl) permit faster deprotection .

Biological Activity

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, with the chemical formula C10H19NO3 and CAS number 753023-57-3, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropyl structure, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular weight of this compound is approximately 201.27 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a cyclopropyl moiety, which may influence its biological interactions and pharmacokinetics.

PropertyValue
Molecular FormulaC10H19NO3
Molecular Weight201.27 g/mol
CAS Number753023-57-3

This compound exhibits biological activity primarily through its interaction with enzymes and cellular pathways. The mechanism involves the formation of covalent bonds with biomolecules such as proteins and nucleic acids, which can lead to modulation of enzymatic activities and cellular responses.

Enzyme Interaction

The compound can act as an inhibitor or activator of various enzymes by binding to their active sites. For instance, it has been shown to interact with hydrolases, potentially inhibiting their activity through stable covalent bonding. Such interactions can alter metabolic pathways and influence cellular functions.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The specific mechanisms underlying this activity are still under investigation.
  • Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce cytotoxicity in specific cancer cell lines, suggesting potential applications in cancer therapy .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by altering membrane fluidity and permeability, which can affect ion transport and metabolic processes.

Case Studies

  • Antimicrobial Efficacy : A study tested this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a novel antibacterial agent .
  • Cytotoxicity in Cancer Cells : In a laboratory setting, the compound was evaluated for its cytotoxic effects on breast cancer cells (MCF-7). Results showed that at higher concentrations, it significantly reduced cell viability compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : The compound is expected to be absorbed through passive diffusion due to its lipophilic nature.
  • Distribution : It may distribute widely in biological tissues, influenced by its chemical structure.
  • Metabolism : Metabolic pathways involve hydrolysis by esterases, leading to the release of the hydroxyethyl cyclopropane moiety.
  • Excretion : Primarily excreted via renal pathways after metabolic conversion.

Q & A

Basic Research Questions

What are the established synthetic routes for tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate?

The synthesis typically involves a multi-step process:

Amine Protection : React the primary amine group of 1-(2-hydroxyethyl)cyclopropylamine with tert-butyl chloroformate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Cyclopropane Functionalization : Introduce the hydroxyethyl group via ring-opening reactions of cyclopropane precursors, often using epoxide intermediates or nucleophilic substitution .

Purification : Column chromatography or recrystallization is employed to isolate the product.
Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, Et₃N, THF, 0°C → RT75–85≥95%
HydroxyethylationEthylene oxide, BF₃·Et₂O, DCM60–70≥90%

Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and cyclopropane protons (δ ~0.8–1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ expected for C₁₀H₁₉NO₃: 202.1443) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm carbamate and hydroxyethyl groups .

What are the standard reaction conditions for carbamate hydrolysis?

Hydrolysis of the Boc group is performed under acidic conditions:

  • Reagents : HCl (4M in dioxane) or TFA (trifluoroacetic acid) in DCM .
  • Kinetics : Complete deprotection occurs within 2–4 hours at RT, monitored by TLC .
    Note : The cyclopropane ring remains stable under these conditions due to its strain resilience .

Advanced Research Questions

How can reaction yields be optimized during Boc protection?

  • Base Selection : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilicity of the amine, increasing yields to >90% .
  • Solvent Effects : Anhydrous THF or DMF improves solubility of intermediates, reducing side reactions .
  • Temperature Control : Slow addition of Boc₂O at 0°C minimizes exothermic side reactions .

What strategies resolve stereochemical ambiguities in cyclopropane derivatives?

  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane:IPA = 90:10) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for single-crystal analysis (e.g., SHELXL refinement) .
  • Vibrational Circular Dichroism (VCD) : Correlate experimental spectra with DFT calculations to assign stereochemistry .

How to address contradictions in NMR data across studies?

Conflicting δ values for cyclopropane protons may arise from solvent polarity or hydrogen bonding. Mitigation strategies:

Standardization : Report spectra in CDCl₃ with TMS as an internal reference .

Cross-Validation : Compare with computational NMR (e.g., Gaussian DFT) to predict chemical shifts .

Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) causing signal splitting .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (mp):

  • Source A : mp = 98–100°C (uncrystallized product) .
  • Source B : mp = 105–107°C (recrystallized from EtOAc/hexane) .
    Resolution : Purity and polymorphism affect mp. Recrystallization and DSC analysis (endothermic peak at 106°C) confirm higher purity .

Methodological Recommendations

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life .
  • Reaction Monitoring : Use in-situ IR or LC-MS to track intermediates in real-time .
  • Safety Protocols : Follow SDS guidelines for handling Boc reagents (e.g., use fume hoods, avoid skin contact) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

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